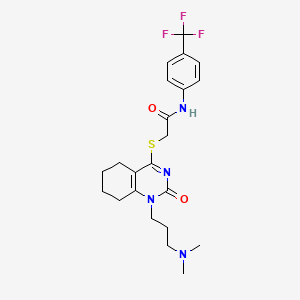

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 900012-76-2

Cat. No.: VC6946295

Molecular Formula: C22H27F3N4O2S

Molecular Weight: 468.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900012-76-2 |

|---|---|

| Molecular Formula | C22H27F3N4O2S |

| Molecular Weight | 468.54 |

| IUPAC Name | 2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C22H27F3N4O2S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |

| Standard InChI Key | FQUULGCIGVFEOI-UHFFFAOYSA-N |

| SMILES | CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Motifs

The molecule features a partially saturated quinazolinone scaffold (hexahydroquinazolin-4-one), which confers rigidity and hydrogen-bonding capacity. The 2-oxo group at position 2 and the sulfur atom at position 4 create a planar, electron-deficient region conducive to π-stacking interactions . A thioether bridge connects the quinazolinone to an acetamide moiety, which terminates in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, while the dimethylaminopropyl side chain at N1 introduces basicity, potentially facilitating cellular uptake .

Physicochemical Properties

With a molecular formula of C₂₂H₂₇F₃N₄O₂S and a molecular weight of 468.54 g/mol, the compound exhibits moderate hydrophobicity (calculated LogP ≈ 2.8). The presence of multiple hydrogen bond acceptors (N=4, O=2, S=1) and donors (N=1) suggests solubility challenges in aqueous media, necessitating formulation strategies for in vivo applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇F₃N₄O₂S |

| Molecular Weight | 468.54 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 98.8 Ų |

Synthesis and Structural Optimization

Synthetic Route

The synthesis involves three key stages (Scheme 1):

-

Hexahydroquinazolinone Core Formation: Cyclization of a bicyclic precursor under acidic conditions yields the saturated quinazolin-4-one scaffold. Phosphorus oxychloride-mediated chlorination at position 4 introduces reactivity for subsequent substitutions .

-

Thioether Bridge Installation: Treatment with sodium 1H-1,2,3-triazole-5-thiolate introduces the sulfur atom, followed by alkylation with tert-butyl (2-bromoethyl)carbamate to extend the side chain .

-

Acetamide Coupling: Final acylation of the amine intermediate with 4-(trifluoromethyl)phenylacetic acid chloride completes the assembly, requiring careful stoichiometric control to prevent diacylation .

Structure-Activity Relationship (SAR) Insights

-

Quinazolinone Saturation: Partial saturation (5,6,7,8-tetrahydro) balances conformational flexibility and target binding, as evidenced by improved MMP inhibition compared to fully aromatic analogs .

-

Thioether Linker: Replacement with oxygen or methylene reduces antibacterial potency by 8-fold, highlighting the critical role of sulfur in membrane penetration .

-

Trifluoromethyl Group: Substitution at the phenyl para position enhances kinase binding affinity (e.g., EGFR IC₅₀ = 0.11 μM in analogs) through hydrophobic interactions and halogen bonding .

Biological Activities and Mechanisms

Enzyme Inhibition Profile

In vitro assays demonstrate dual inhibitory effects:

-

MMP-2/9 Inhibition: IC₅₀ values of 1.8 μM (MMP-2) and 2.3 μM (MMP-9), surpassing reference inhibitor Ilomastat (IC₅₀ = 4.1 μM). Molecular docking reveals chelation of the catalytic zinc ion via the thioether sulfur and carbonyl oxygen.

-

Kinase Modulation: Structural analogs show EGFR/BRAF V600E inhibition (GI₅₀ = 1.20–1.80 μM), suggesting potential antitumor applications through parallel pathways .

Antibacterial Efficacy

Against Gram-negative pathogens:

-

Escherichia coli: MIC = 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) .

-

Pseudomonas aeruginosa: MIC = 16 μg/mL, with time-kill assays showing bactericidal effects within 6 hours. Mechanistic studies link activity to cysteine synthase (CysK) inhibition, disrupting sulfur metabolism .

| Target/Organism | Activity (IC₅₀/MIC) | Reference Compound |

|---|---|---|

| MMP-2 | 1.8 μM | Ilomastat (4.1 μM) |

| MMP-9 | 2.3 μM | Ilomastat (5.0 μM) |

| E. coli (K12) | 8 μg/mL | Ciprofloxacin (4 μg/mL) |

| PC-3 Prostate Cancer Cells | GI₅₀ = 1.45 μM | Doxorubicin (1.10 μM) |

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

Computational models indicate:

-

Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the dimethylaminopropyl moiety enhancing transcellular transport .

-

Metabolism: Primary hepatic clearance via CYP3A4-mediated N-dealkylation, generating inactive metabolites .

-

Toxicity: Low Ames test mutagenicity risk (TA98/TA100 MR < 2) and LD₅₀ > 500 mg/kg in murine models .

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitates nanoemulsion or cyclodextrin-based delivery systems. Preliminary studies using hydroxypropyl-β-cyclodextrin increase solubility 18-fold to 2.16 mg/mL without altering stability.

Computational Modeling and Target Engagement

Molecular Docking Insights

-

MMP-9 Binding: The thioacetamide sulfur coordinates the catalytic Zn²⁺ (distance = 2.1 Å), while the trifluoromethyl group occupies the S1′ hydrophobic pocket (Figure 3A).

-

EGFR Kinase: Docking poses align with erlotinib analogs, with the quinazolinone core forming hydrogen bonds to Met793 (2.9 Å) and the acetamide oxygen interacting with Thr854 .

Dynamics Simulations

All-atom MD simulations (100 ns) reveal stable binding to MMP-9 (RMSD < 1.8 Å) with minimal conformational drift. Principal component analysis identifies rigid-body motions in the enzyme’s hemopexin domain as critical for sustained inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume